molecular formula C5H9NO2S B1622513 (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid CAS No. 205985-91-7

(4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B1622513
CAS No.: 205985-91-7
M. Wt: 147.2 g/mol
InChI Key: FHTPNEYXMGZOSH-SRBOSORUSA-N
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Description

(4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid is an organic compound characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of L-cysteine with acetaldehyde under acidic conditions, which leads to the formation of the thiazolidine ring . The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the ring can be substituted with different functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides are used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

(4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the development of corrosion inhibitors and as an additive in various industrial processes

Mechanism of Action

The mechanism of action of (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfur atom in the ring can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. Additionally, the compound can act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage .

Comparison with Similar Compounds

    Thiazolidine-2,4-dicarboxylic acid: Similar structure but with an additional carboxyl group.

    2-methyl-1,3-thiazolidine-4-carboxylic acid: Lacks the stereochemistry at the 4-position.

Uniqueness: (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This stereochemistry can make it more selective in its interactions compared to its non-stereospecific counterparts .

Properties

IUPAC Name

(4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c1-3-6-4(2-9-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3?,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTPNEYXMGZOSH-SRBOSORUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1NC(CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1N[C@H](CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369301
Record name SBB010047
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205985-91-7
Record name SBB010047
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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